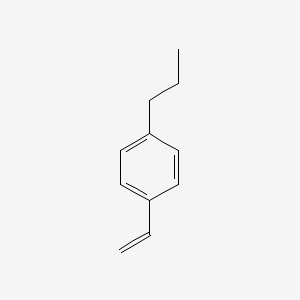

4-propylstyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-propylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-3-5-11-8-6-10(4-2)7-9-11/h4,6-9H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTGQMLRTKFKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453738 | |

| Record name | Benzene, 1-ethenyl-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62985-48-2 | |

| Record name | Benzene, 1-ethenyl-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide to 4-Propylstyrene: Properties, Safety, and Handling

A comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, safety data, and handling protocols for 4-propylstyrene. This guide prioritizes the more common isomer, 4-isopropylstyrene, due to the limited availability of data for 4-n-propylstyrene.

Introduction

This technical guide provides a detailed overview of this compound, with a primary focus on its isomer, 4-isopropylstyrene (also known as p-isopropylstyrene). The CAS number for 4-isopropylstyrene is 2055-40-5.[1][2] Due to the extensive availability of data for the isopropyl isomer and the scarcity of information on 4-n-propylstyrene, this document will center on 4-isopropylstyrene. This compound is a derivative of styrene and is of interest in polymer chemistry and organic synthesis.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 4-isopropylstyrene. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Unit |

| CAS Number | 2055-40-5 | |

| Molecular Formula | C₁₁H₁₄ | |

| Molecular Weight | 146.23 | g/mol |

| Boiling Point | 80 (at 20 mmHg) | °C |

| Melting Point | -44.7 | °C |

| Density | 0.885 | g/cm³ |

| Refractive Index | 1.5289 |

Safety Data Sheet Overview

Hazard Identification

Styrene is classified as a flammable liquid and is harmful if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.[3][4] It is suspected of causing cancer and may be fatal if swallowed and enters airways.[4]

GHS Hazard Statements for Styrene (as a proxy):

-

H304: May be fatal if swallowed and enters airways.[4]

-

H335: May cause respiratory irritation.[4]

-

H351: Suspected of causing cancer.

-

H361: Suspected of damaging fertility or the unborn child.[4]

-

H372: Causes damage to organs through prolonged or repeated exposure.[4]

-

H412: Harmful to aquatic life with long lasting effects.[4]

Toxicological Data

Quantitative toxicological data for 4-isopropylstyrene is limited. The following data for styrene provides an indication of its potential toxicity.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | > 2000 mg/kg bw |

| LC50 | Rat | Inhalation | 11.8 mg/L (4h) |

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton® or polyvinyl alcohol), safety goggles, and a lab coat.

-

Avoid breathing vapors.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static electricity.

-

Use non-sparking tools.[3]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from oxidizing agents and sources of ignition.

-

Recommended storage temperature is 2-8 °C.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of 4-isopropylstyrene are not widely published. However, general synthetic methods include the Friedel-Crafts alkylation of styrene or the dehydration of 4-isopropylphenyl ethanol.

General Synthesis via Dehydration of 4-Isopropylphenyl Ethanol

This method involves the acid-catalyzed dehydration of 4-isopropylphenyl ethanol to yield 4-isopropylstyrene.

Materials:

-

4-Isopropylphenyl ethanol

-

Acid catalyst (e.g., sulfuric acid, phosphoric acid, or acidic alumina)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent (e.g., toluene or hexane)

-

Sodium bicarbonate solution

Procedure:

-

Dissolve 4-isopropylphenyl ethanol in a suitable organic solvent in a round-bottom flask equipped with a distillation apparatus.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux. The water formed during the reaction will be removed by azeotropic distillation.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain pure 4-isopropylstyrene.

Visualizations

Logical Workflow for Safe Handling of 4-Isopropylstyrene

Caption: Safe handling workflow for 4-isopropylstyrene.

Synthesis Pathway: Dehydration of 4-Isopropylphenyl Ethanoldot

References

An In-depth Technical Guide to the Laboratory Synthesis of 4-Propylstyrene Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established methodologies for the laboratory-scale synthesis of 4-propylstyrene, a valuable monomer in polymer chemistry and a building block in organic synthesis. The following sections detail the most common and effective synthetic routes, complete with experimental protocols, quantitative data, and characterization information.

Introduction

This compound is an aromatic monomer distinguished by a propyl group at the para position of the styrene backbone. This alkyl substitution imparts specific properties to polymers derived from it, such as increased hydrophobicity and a lower glass transition temperature compared to polystyrene. Its synthesis in a laboratory setting can be approached through several well-established organic transformations. This document outlines three primary synthetic pathways: the Wittig reaction, a Grignard-based approach, and the dehydration of a secondary alcohol. Each method offers distinct advantages and is suited to different starting materials and laboratory capabilities.

Synthetic Pathways

The synthesis of this compound can be efficiently achieved through three principal routes, each beginning from a different commercially available precursor. The selection of a particular pathway may be dictated by the availability of starting materials, desired purity, and scale of the reaction.

Diagram of Synthetic Pathways

Caption: Overview of the primary synthetic routes to this compound.

Method 1: The Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. In this case, 4-propylbenzaldehyde is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide, to yield this compound.

Reaction Scheme:

Step 1: Ylide Formation Ph₃P + CH₃Br → [Ph₃PCH₃]⁺Br⁻ [Ph₃PCH₃]⁺Br⁻ + n-BuLi → Ph₃P=CH₂ + LiBr + Butane

Step 2: Wittig Reaction 4-Propyl-C₆H₄CHO + Ph₃P=CH₂ → 4-Propyl-C₆H₄CH=CH₂ + Ph₃PO

Experimental Protocol: Wittig Reaction

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

4-Propylbenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at 0 °C. The solution will turn a characteristic deep orange or yellow color, indicating the formation of the ylide.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-propylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.

Method 2: Dehydration of 1-(4-Propylphenyl)ethanol

This two-step approach first involves the reduction of 4-propylacetophenone to the corresponding secondary alcohol, followed by an acid-catalyzed dehydration to form the desired alkene.

Reaction Scheme:

Step 1: Reduction of 4-Propylacetophenone 4-Propyl-C₆H₄C(O)CH₃ + NaBH₄ → 1-(4-Propylphenyl)ethanol

Step 2: Dehydration of 1-(4-Propylphenyl)ethanol 1-(4-Propylphenyl)ethanol --(H⁺, Δ)--> 4-Propyl-C₆H₄CH=CH₂ + H₂O

Experimental Protocol: Reduction and Dehydration

Part A: Synthesis of 1-(4-Propylphenyl)ethanol

Materials:

-

4-Propylacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-propylacetophenone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent to yield 1-(4-propylphenyl)ethanol, which can be used in the next step without further purification.

Part B: Dehydration to this compound

Materials:

-

1-(4-Propylphenyl)ethanol

-

p-Toluenesulfonic acid (PTSA) or concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Combine 1-(4-propylphenyl)ethanol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

-

Fit the flask with a Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux and collect the water azeotropically.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Method 3: Grignard Reaction

This route involves the formation of a Grignard reagent from 4-propylbromobenzene, which is then reacted with a suitable two-carbon electrophile that can be converted to a vinyl group. A common approach is the reaction with acetaldehyde followed by dehydration.

Reaction Scheme:

Step 1: Grignard Reagent Formation 4-Propyl-C₆H₄Br + Mg --(THF)--> 4-Propyl-C₆H₄MgBr

Step 2: Reaction with Acetaldehyde 4-Propyl-C₆H₄MgBr + CH₃CHO → 1-(4-Propylphenyl)ethanol

Step 3: Dehydration 1-(4-Propylphenyl)ethanol --(H⁺, Δ)--> 4-Propyl-C₆H₄CH=CH₂ + H₂O

Experimental Protocol: Grignard Synthesis

Procedure: The synthesis of 1-(4-propylphenyl)ethanol via the Grignard route is followed by the same dehydration protocol as described in Method 2, Part B.

-

Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.

-

Add a solution of 4-propylbromobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

-

Once the reaction has started, add the remaining 4-propylbromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C and add a solution of acetaldehyde (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Work up the reaction as described in Method 2, Part A (steps 7-9) to isolate 1-(4-propylphenyl)ethanol.

-

Proceed with the dehydration as described in Method 2, Part B.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A typical workflow for the synthesis and purification of this compound.

Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the Wittig reaction. Yields and reaction times are approximate and may vary depending on the specific reaction conditions and scale.

| Parameter | Wittig Reaction | Dehydration of Alcohol |

| Starting Material | 4-Propylbenzaldehyde | 1-(4-Propylphenyl)ethanol |

| Key Reagents | Methyltriphenylphosphonium bromide, n-BuLi | p-Toluenesulfonic acid (catalytic) |

| Solvent | Anhydrous THF | Toluene |

| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 111 °C) |

| Reaction Time | 12-16 hours | 2-4 hours |

| Typical Yield | 60-80% | 85-95% |

| Purification Method | Flash Column Chromatography | Vacuum Distillation |

Characterization Data

This compound

-

Molecular Formula: C₁₁H₁₄

-

Molecular Weight: 146.23 g/mol

-

Appearance: Colorless liquid

¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

7.32 (d, J = 8.0 Hz, 2H, Ar-H)

-

7.12 (d, J = 8.0 Hz, 2H, Ar-H)

-

6.69 (dd, J = 17.6, 10.9 Hz, 1H, -CH=CH₂)

-

5.68 (d, J = 17.6 Hz, 1H, -CH=CH₂)

-

5.18 (d, J = 10.9 Hz, 1H, -CH=CH₂)

-

2.58 (t, J = 7.6 Hz, 2H, -CH₂CH₂CH₃)

-

1.64 (sext, J = 7.5 Hz, 2H, -CH₂CH₂CH₃)

-

0.94 (t, J = 7.3 Hz, 3H, -CH₂CH₂CH₃)

¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

-

142.1, 137.2, 136.8, 128.6, 126.0, 112.9, 37.8, 24.5, 13.9

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Concentrated acids are corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Styrene monomers can polymerize upon heating or exposure to light. It is recommended to store the purified product with a polymerization inhibitor (e.g., 4-tert-butylcatechol) and at low temperatures.

-

Vacuum distillation should be performed with appropriate glassware and a safety shield to prevent implosion.

This guide provides a detailed framework for the successful laboratory synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any chemical synthesis.

Technical Guide: Physicochemical Properties of 4-Propylstyrene

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular weight and chemical formula of 4-propylstyrene.

Core Physicochemical Data

The fundamental quantitative data for this compound is summarized below. This information is critical for a range of applications, from reaction stoichiometry to analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C11H14 | [1][2][3][4] |

| Molecular Weight | 146.23 g/mol | [1][3][4] |

| Alternate Molecular Weight | 146.2289 g/mol | [2] |

Experimental Synthesis Workflow

The synthesis of styrenic derivatives often involves established organic chemistry protocols. A general workflow for the synthesis of a substituted styrene, such as this compound, can be conceptualized through a multi-step process. This typically involves the formation of an intermediate which is then converted to the final product.

References

Spectroscopic Profile of 4-Propylstyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-propylstyrene, a valuable monomer in polymer synthesis and a potential building block in drug discovery. This document presents predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Detailed experimental protocols for acquiring such spectra are also provided to aid in laboratory research and development.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that the NMR data presented here is based on computational predictions and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.35 | d | 2H | 8.1 | Ar-H (ortho to vinyl) |

| 7.15 | d | 2H | 8.1 | Ar-H (ortho to propyl) |

| 6.71 | dd | 1H | 17.6, 10.9 | =CH- (vinyl) |

| 5.74 | d | 1H | 17.6 | =CH₂ (trans) |

| 5.23 | d | 1H | 10.9 | =CH₂ (cis) |

| 2.59 | t | 2H | 7.6 | -CH₂- (benzylic) |

| 1.65 | sextet | 2H | 7.6 | -CH₂- |

| 0.94 | t | 3H | 7.3 | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 142.2 | Ar-C (quaternary, attached to propyl) |

| 137.0 | =CH- (vinyl) |

| 135.2 | Ar-C (quaternary, attached to vinyl) |

| 128.8 | Ar-CH (ortho to propyl) |

| 126.1 | Ar-CH (ortho to vinyl) |

| 113.1 | =CH₂ (vinyl) |

| 37.9 | -CH₂- (benzylic) |

| 24.5 | -CH₂- |

| 13.9 | -CH₃ |

Table 3: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085 - 3010 | Medium | =C-H stretch (vinyl and aromatic) |

| 2960 - 2850 | Strong | C-H stretch (propyl group) |

| 1630 | Medium | C=C stretch (vinyl) |

| 1605, 1510, 1460 | Medium to Weak | C=C stretch (aromatic ring) |

| 990, 910 | Strong | =C-H bend (out-of-plane, vinyl) |

| 830 | Strong | C-H bend (out-of-plane, p-disubstituted aromatic) |

Table 4: Expected Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity | Assignment |

| 146 | High | [M]⁺ (Molecular Ion) |

| 117 | High | [M - C₂H₅]⁺ (Loss of ethyl radical via benzylic cleavage) |

| 104 | Medium | [M - C₃H₆]⁺ (McLafferty rearrangement) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of the neat this compound liquid sample directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Inject a small amount of the this compound sample, typically diluted in a volatile solvent like dichloromethane or methanol, into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

The sample is vaporized in the heated injection port and separated on the GC column.

-

As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The data system generates a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

A Technical Guide to High-Purity 4-Propylstyrene for Researchers and Drug Development Professionals

Introduction: 4-Propylstyrene, predominantly available as its isomer 4-isopropylstyrene, is an aromatic monomer that serves as a critical building block in the synthesis of specialized polymers and functional materials. Its unique chemical structure, featuring a vinyl group for polymerization and an isopropyl group that imparts hydrophobicity and modifies polymer morphology, makes it a valuable component in materials science and pharmaceutical research. In drug development, polymers derived from 4-isopropylstyrene are explored for applications in controlled-release drug delivery systems, where the polymer's physical properties can be tailored to achieve specific release kinetics. This guide provides an in-depth overview of commercially available high-purity 4-isopropylstyrene, its physicochemical properties, relevant experimental protocols for its use, and quality control methodologies.

Commercial Supplier Specifications for High-Purity 4-Isopropylstyrene

Sourcing high-purity 4-isopropylstyrene is crucial for reproducible and reliable outcomes in research and development. The purity of the monomer, the type and concentration of polymerization inhibitors, and the profile of potential impurities can significantly impact polymerization kinetics and the properties of the resulting material. Below is a summary of typical specifications for high-purity 4-isopropylstyrene available from commercial suppliers.

| Property | Typical Specification | Notes |

| Chemical Name | 4-Isopropylstyrene | Also known as p-isopropylstyrene, 1-ethenyl-4-(1-methylethyl)benzene |

| CAS Number | 2055-40-5 | - |

| Molecular Formula | C₁₁H₁₄ | - |

| Molecular Weight | 146.23 g/mol | - |

| Purity | ≥98.0% (GC) | Purity levels can vary between suppliers; higher purities may be available upon request. |

| Appearance | Colorless to pale yellow liquid | - |

| Inhibitor | 4-tert-butylcatechol (TBC) | Typical concentration ranges from 10-100 ppm to prevent premature polymerization during storage. |

| Boiling Point | 80 °C at 20 mmHg | - |

| Melting Point | -44.7 °C | - |

| Density | 0.885 g/mL at 25 °C | - |

Experimental Protocols

The utility of 4-isopropylstyrene in drug development is primarily realized through its polymerization to create novel materials for drug delivery vehicles. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a preferred method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Detailed Protocol for RAFT Polymerization of 4-Isopropylstyrene

This protocol describes the synthesis of a well-defined poly(4-isopropylstyrene) homopolymer.

Materials:

-

4-Isopropylstyrene (monomer), inhibitor removed

-

2-Cyano-2-propyl benzodithioate (RAFT agent)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)

-

Anhydrous toluene (solvent)

-

Schlenk flask

-

Magnetic stir bar

-

Rubber septum

-

Vacuum/nitrogen line

-

Oil bath

Procedure:

-

Inhibitor Removal: Pass the 4-isopropylstyrene monomer through a column of basic alumina to remove the TBC inhibitor.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the purified 4-isopropylstyrene, 2-cyano-2-propyl benzodithioate (RAFT agent), and AIBN (initiator) in anhydrous toluene. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly (e.g., 100:1:0.2).

-

Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir. The reaction time will depend on the desired conversion, typically ranging from 6 to 24 hours.

-

Termination and Precipitation: To quench the reaction, cool the flask in an ice bath and expose the contents to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under vacuum at 40-50 °C to a constant weight.

-

Characterization: Analyze the resulting poly(4-isopropylstyrene) for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC) and confirm its structure using ¹H NMR spectroscopy.

Quality Control and Analytical Workflow

Ensuring the purity and identity of 4-isopropylstyrene is a critical first step in any research or development project. A typical quality control workflow involves a combination of chromatographic and spectroscopic techniques.

Caption: A typical workflow for the quality control analysis of 4-isopropylstyrene.

Polymer Synthesis Workflow for Drug Delivery Applications

The synthesis of block copolymers using 4-isopropylstyrene is a common strategy to create amphiphilic materials that can self-assemble into nanoparticles for drug encapsulation.

Caption: Workflow for synthesizing drug-loaded nanoparticles from 4-isopropylstyrene.

A Comprehensive Technical Guide to the Thermal Properties of Poly(4-propylstyrene)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core thermal properties of poly(4-propylstyrene). While specific experimental data for poly(this compound) is limited in publicly available literature, this document extrapolates expected thermal behaviors based on the well-characterized properties of its parent polymer, polystyrene, and the known effects of alkyl substitution on the thermal characteristics of polymers. This guide covers key thermal parameters, the experimental methodologies used to determine them, and the underlying principles of these techniques.

Core Thermal Properties

The thermal properties of a polymer are critical determinants of its processing conditions, material performance, and stability. For poly(this compound), the introduction of a propyl group on the phenyl ring is expected to influence its thermal behavior compared to unsubstituted polystyrene.

Quantitative Data Summary

The following table summarizes the key thermal properties of polystyrene, which serve as a baseline for understanding poly(this compound). The values for poly(this compound) are estimations based on structure-property relationships.

| Thermal Property | Polystyrene (PS) | Poly(this compound) (Estimated) | Test Method |

| Glass Transition Temperature (Tg) | ~100 °C[1] | 80 - 95 °C | Differential Scanning Calorimetry (DSC) |

| Melting Temperature (Tm) | ~240 °C (isotactic)[1] | Not applicable (typically amorphous) | Differential Scanning Calorimetry (DSC) |

| Thermal Decomposition Temperature (TGA onset) | ~300 - 400 °C[2] | ~300 - 400 °C | Thermogravimetric Analysis (TGA) |

| Thermal Conductivity | ~0.033 W/(m·K) (foam)[3] | ~0.10 - 0.18 W/m·K (solid) | Guarded Hot Plate or Laser Flash Analysis |

Note on Estimations: The glass transition temperature (Tg) of poly(alkylstyrene)s is known to be influenced by the size and flexibility of the alkyl substituent. The propyl group, being more flexible than the hydrogen atom in polystyrene, is expected to increase the free volume and lower the glass transition temperature. The thermal decomposition temperature is primarily dependent on the strength of the polymer backbone and is not expected to be significantly altered by the propyl substituent. The thermal conductivity of solid poly(this compound) is anticipated to be in the typical range for amorphous polymers.

Experimental Protocols

Accurate determination of thermal properties relies on precise and standardized experimental protocols. The following sections detail the methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time.[4] It is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of polymers.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

-

Temperature Program: A controlled temperature program is initiated. A common method involves a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature above its expected glass transition and melting point.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis to ensure a consistent thermal history.[5]

-

-

Data Analysis: The heat flow is plotted against temperature. The glass transition is observed as a step-like change in the baseline of the DSC curve.[6] The melting point appears as an endothermic peak.[4]

References

- 1. linseis.com [linseis.com]

- 2. epublications.marquette.edu [epublications.marquette.edu]

- 3. Polystyrene - Wikipedia [en.wikipedia.org]

- 4. Differential Scanning Calorimetry (DSC) analysis for Polyethylene and Polystyrene behavior - Kompasiana.com [kompasiana.com]

- 5. shop.polymersource.ca [shop.polymersource.ca]

- 6. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 4-Propylstyrene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-propylstyrene, a key monomer in specialty polymer synthesis. In the absence of extensive empirical solubility data in public literature, this document outlines a robust theoretical framework for predicting solubility based on Hansen Solubility Parameters (HSP). Furthermore, it details standardized experimental protocols for the precise quantitative determination of this compound's solubility in various common organic solvents. This guide is intended to equip researchers, scientists, and professionals in drug development and materials science with the necessary tools to effectively utilize this compound in their work, ensuring optimal solvent selection and experimental design.

Introduction

This compound is a substituted styrene monomer of significant interest in the synthesis of advanced polymers with tailored properties. Its applications span from the development of novel drug delivery systems to the creation of specialized materials with specific thermal and mechanical characteristics. A fundamental understanding of its solubility in common organic solvents is paramount for its effective polymerization, purification, and formulation. This guide addresses the critical need for solubility data and predictive models for this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a qualitative understanding of solubility, suggesting that substances with similar polarities are more likely to be miscible.[1] For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful tool. HSP is based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2]

A substance is more likely to dissolve in a solvent when their HSP values are similar. The distance (Ra) between the HSP of the solute (this compound) and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

Table 1: Hansen Solubility Parameters for Styrene and Common Organic Solvents (at 25°C)

| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Styrene (approximated for this compound) | 18.6 | 1.0 | 4.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

Note: Data for solvents are widely available in HSP databases. Styrene values are provided as a baseline for estimating the solubility of this compound.

Based on these parameters, this compound is expected to exhibit good solubility in solvents with a significant dispersion component and moderate to low polarity, such as THF, chloroform, dichloromethane, and ethyl acetate. Its solubility is predicted to be lower in highly polar solvents like DMF and ethanol, and in non-polar aliphatic solvents like hexane, although some miscibility with hexane is expected due to the non-polar nature of the propyl group.

Experimental Protocols for Solubility Determination

Precise determination of solubility requires empirical measurement. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method for Saturated Solutions

This method is a straightforward and reliable way to determine the solubility of a liquid solute in a solvent.[3][4][5]

Objective: To determine the mass of this compound that dissolves in a given mass or volume of a solvent to form a saturated solution at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (THF, DMF, chloroform, dichloromethane, acetone, ethyl acetate, hexane, ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Glass vials with airtight caps

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen solvent in a glass vial. An excess is ensured when a separate phase of this compound is visible after equilibration. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). d. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: a. After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved this compound to settle. b. Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved droplets. c. Dispense the filtered saturated solution into a pre-weighed evaporating dish or vial. d. Record the exact mass of the saturated solution.

-

Solvent Evaporation and Mass Determination: a. Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). b. Continue heating until a constant mass of the residual this compound is achieved. c. Cool the dish in a desiccator and weigh it on the analytical balance.

-

Calculation of Solubility: a. Mass of this compound: Subtract the initial mass of the empty evaporating dish from the final mass of the dish with the dried residue. b. Mass of solvent: Subtract the mass of the dissolved this compound from the total mass of the saturated solution sample. c. Solubility ( g/100 g solvent): (Mass of this compound / Mass of solvent) x 100. d. Solubility (g/L): Can be calculated if the density of the solvent at the experimental temperature is known.

Spectroscopic Method (UV-Vis)

This method is suitable for rapid determination of solubility, especially for compounds with a strong chromophore, such as the styrene moiety in this compound.

Objective: To determine the concentration of this compound in a saturated solution using UV-Vis spectroscopy.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound

-

Selected organic solvents (must be UV-transparent in the region of interest)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve: a. Prepare a stock solution of this compound of a known concentration in the chosen solvent. b. Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. d. Plot a calibration curve of absorbance versus concentration.

-

Preparation of Saturated Solution: a. Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Section 3.1, step 1).

-

Sample Analysis: a. After equilibration, filter the saturated solution. b. Dilute a precise volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. c. Measure the absorbance of the diluted solution at λmax.

-

Calculation of Solubility: a. Use the calibration curve to determine the concentration of this compound in the diluted sample. b. Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result will be the solubility, typically expressed in mol/L or g/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

Conclusion

While direct quantitative solubility data for this compound in common organic solvents is not extensively documented, a combination of theoretical prediction using Hansen Solubility Parameters and empirical determination through standardized experimental protocols provides a robust approach for researchers. The methodologies and predictive frameworks detailed in this guide offer the necessary tools to understand and leverage the solubility properties of this compound for a wide range of applications in polymer science and drug development. It is recommended that for critical applications, the predicted solubility be confirmed using the experimental methods outlined herein.

References

In-depth Technical Guide: Health and Safety for Handling 4-Propylstyrene

Hazard Identification and Classification

Styrene is classified as a hazardous substance with multiple physical and health risks. It is a flammable liquid and vapor. Health hazards include being harmful if inhaled, causing skin and serious eye irritation, and potentially causing respiratory irritation. There is suspicion that it may damage fertility or an unborn child. Prolonged or repeated inhalation is known to cause damage to the hearing organs. Aspiration of the liquid may be fatal if swallowed and it enters the airways. Styrene is also toxic to aquatic life with long-lasting effects.

GHS Hazard Statements for Styrene (as a proxy for 4-Propylstyrene):

-

H226: Flammable liquid and vapor.

-

H304: May be fatal if swallowed and enters airways.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H361: Suspected of damaging fertility or the unborn child.

-

H372: Causes damage to organs (hearing organs) through prolonged or repeated exposure if inhaled.

-

H401: Toxic to aquatic life.

-

H412: Harmful to aquatic life with long lasting effects.

Physical and Chemical Properties

The physical and chemical properties of a substance are crucial for determining its hazards and the necessary safety precautions. The following table summarizes the properties of styrene.

| Property | Value |

| Molecular Formula | C8H8 (Styrene) |

| Molecular Weight | 104.15 g/mol (Styrene)[1] |

| Appearance | Colorless to yellowish oily liquid[1][2][3] |

| Odor | Sweet, pleasant odor when pure; sharp, unpleasant with impurities[1][2][3] |

| Melting Point | -31 °C / -23.8 °F[2] |

| Boiling Point | 145 - 146 °C / 293 - 294.8 °F[1][2] |

| Flash Point | 31 °C / 87.8 °F (closed cup)[1][2] |

| Vapor Pressure | 7 mbar @ 20 °C[2] |

| Vapor Density | 1.22[2] |

| Specific Gravity | 0.906[2] |

| Solubility in Water | Moderately soluble[2] |

| Autoignition Temperature | 490 °C / 914 °F[2] |

Exposure Limits

Occupational exposure limits (OELs) for styrene have been established by various regulatory agencies. These should be strictly adhered to in a laboratory or industrial setting.

| Organization | Exposure Limit |

| OSHA (PEL) | 100 ppm (8-hour TWA)[4] |

| 200 ppm (15-minute ceiling)[4] | |

| 600 ppm (5-minute maximum peak in any 3 hours)[4] | |

| NIOSH (REL) | 50 ppm (10-hour TWA)[4] |

| 100 ppm (15-minute STEL)[4] | |

| ACGIH (TLV) | 20 ppm (8-hour TWA)[4] |

| 40 ppm (STEL)[4] |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Toxicological Information

The primary health effects of styrene exposure are on the central nervous system (CNS).[3][5]

-

Acute Effects: Inhalation can cause irritation to the nose, throat, and respiratory system.[3][5] High concentrations can lead to "styrene sickness," characterized by headache, nausea, dizziness, fatigue, and lack of coordination.[3] Direct contact causes skin and eye irritation.[3][5]

-

Chronic Effects: Long-term exposure can lead to persistent CNS effects, including depression, headache, fatigue, and weakness.[5] It may also affect kidney function.[5] Styrene is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[5]

-

Aspiration Hazard: If swallowed, the liquid can be aspirated into the lungs, which can be fatal.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound were not available in the searched literature. Toxicological studies for styrene, upon which this guide is based, are typically conducted following OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) guidelines for chemical safety testing. These protocols involve standardized tests for acute toxicity (oral, dermal, inhalation), skin and eye irritation, sensitization, mutagenicity, and carcinogenicity.

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2][6]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.[2]

-

Immediately change contaminated clothing.

Storage:

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep containers tightly closed.[2]

-

Store locked up.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, halogenated compounds, and copper alloys.[2]

-

Refrigerated storage is recommended.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Tight-sealing safety goggles. A face shield may also be necessary.[2] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2] |

| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[7] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2] |

| Ingestion | Do NOT induce vomiting. If vomiting occurs, keep the head low so that stomach content doesn't get into the lungs. Call a physician or poison control center immediately.[2] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[2]

-

Wear appropriate personal protective equipment.[2]

-

Prevent the substance from entering drains.

-

Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite) and collect it in a suitable, closed container for disposal.

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or sand.

-

Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air. Containers may explode in a fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Relationship between hazards and required PPE.

Caption: Decision tree for first aid measures after exposure.

References

- 1. Table 4-2, Physical and Chemical Properties of Styrene - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. cdph.ca.gov [cdph.ca.gov]

- 4. nj.gov [nj.gov]

- 5. osha.gov [osha.gov]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

- 8. polymersource.ca [polymersource.ca]

Methodological & Application

Anionic Polymerization of 4-Propylstyrene: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This "living" polymerization method is particularly suited for vinyl monomers with electron-withdrawing substituents, such as styrenes. This document provides a detailed protocol for the anionic polymerization of 4-propylstyrene, a monomer of interest for the development of advanced materials due to the unique properties conferred by the alkyl substituent on the phenyl ring. The resulting poly(this compound) can be used in a variety of applications, including as a component in block copolymers for drug delivery systems, advanced coatings, and nanostructured materials.

This protocol outlines the necessary steps for monomer and solvent purification, initiator handling, polymerization reaction, and polymer characterization. By following these procedures, researchers can reliably synthesize poly(this compound) with predictable molecular weights and low polydispersity.

Data Presentation

The following table summarizes the expected molecular weight and polydispersity index (PDI) of poly(this compound) synthesized via anionic polymerization under specific conditions. These values are based on typical results reported for the living anionic polymerization of substituted styrenes.

| Entry | Monomer/Initiator Ratio ([M]/[I]) | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 50 | 7,400 | 7,200 | 1.05 |

| 2 | 100 | 14,800 | 14,500 | 1.04 |

| 3 | 200 | 29,600 | 29,000 | 1.06 |

Note: The molecular weight of this compound is 148.24 g/mol . The experimental values are illustrative and may vary based on the precise experimental conditions and purity of reagents.

Experimental Protocol

This protocol is adapted from established procedures for the anionic polymerization of styrene and its derivatives. All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent premature termination of the living polymer chains by moisture or oxygen.

Materials:

-

This compound (monomer)

-

n-Butyllithium (n-BuLi) in hexane (initiator)

-

Tetrahydrofuran (THF) (solvent)

-

Methanol (terminating agent)

-

Hexane (for precipitation)

-

Calcium hydride (CaH₂) (for drying monomer)

-

Sodium/benzophenone ketyl (for drying solvent)

-

Argon or Nitrogen gas (high purity)

Equipment:

-

Schlenk line or glovebox

-

Reaction flask with a magnetic stir bar

-

Syringes and needles

-

Cannulas

-

Graduated cylinders

-

Round-bottom flasks

-

Vacuum oven

1. Purification of Reagents:

-

This compound (Monomer): Stir the monomer over powdered calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere. Subsequently, perform a vacuum distillation from the CaH₂ to remove the drying agent and any inhibitors. Store the purified monomer under an inert atmosphere at low temperature (-20°C).

-

Tetrahydrofuran (Solvent): Reflux THF over sodium metal and benzophenone under an inert atmosphere until a deep blue or purple color persists, indicating the solution is anhydrous and oxygen-free. Distill the purified THF directly into the reaction flask under an inert atmosphere immediately before use.

2. Polymerization Procedure:

-

Assemble a flame-dried reaction flask equipped with a magnetic stir bar under a positive pressure of inert gas.

-

Transfer the desired volume of freshly distilled, dry THF into the reaction flask via cannula.

-

Cool the reaction flask to -78°C using a dry ice/acetone bath.

-

Add the purified this compound monomer to the cooled THF via syringe.

-

Initiate the polymerization by adding a calculated amount of n-butyllithium solution in hexane dropwise via syringe. The solution should turn a characteristic orange-red color, indicating the formation of the styryl anion. The amount of initiator will determine the target molecular weight of the polymer ([M]/[I] ratio).

-

Allow the polymerization to proceed at -78°C for the desired reaction time (typically 1-4 hours). The viscosity of the solution will increase as the polymer chains grow.

-

Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture. The color of the solution will disappear.

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large excess of stirred methanol or hexane.

-

Isolate the white, powdery poly(this compound) by filtration.

-

Wash the polymer with fresh methanol or hexane to remove any unreacted monomer and initiator residues.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

3. Polymer Characterization:

-

Molecular Weight and Polydispersity Index (PDI): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the synthesized poly(this compound) using size exclusion chromatography (SEC) or gel permeation chromatography (GPC) calibrated with polystyrene standards.

-

Chemical Structure: Confirm the chemical structure of the polymer using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Visualizations

Below are diagrams illustrating the key aspects of the anionic polymerization of this compound.

Caption: Experimental workflow for the anionic polymerization of this compound.

Caption: Reaction mechanism of anionic polymerization of this compound.

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 4-Propylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and high degrees of chain-end functionality. This level of control makes ATRP a valuable tool in the development of advanced polymeric materials for a wide range of applications, including drug delivery, biomaterials, and nanotechnology.

These application notes provide a detailed protocol for the ATRP of 4-propylstyrene, a substituted styrene monomer. The presence of the electron-donating propyl group on the styrene ring can influence the polymerization kinetics and the characteristics of the resulting polymer. This document outlines the necessary reagents, equipment, and procedures to successfully synthesize poly(this compound) with controlled properties.

Data Presentation

The following table summarizes typical quantitative data obtained from the ATRP of this compound under the conditions outlined in the experimental protocol. The data illustrates the controlled nature of the polymerization, with a linear increase in molecular weight over time and a relatively low polydispersity index.

| Time (hours) | Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI) |

| 1 | 25 | 3,700 | 3,500 | 1.15 |

| 2 | 45 | 6,600 | 6,300 | 1.18 |

| 4 | 70 | 10,300 | 10,000 | 1.20 |

| 6 | 85 | 12,500 | 12,200 | 1.22 |

| 8 | 92 | 13,500 | 13,300 | 1.25 |

Experimental Protocols

This section provides a detailed methodology for the ATRP of this compound. It is crucial to maintain an oxygen-free environment throughout the reaction, as oxygen can terminate the polymerization.

Materials

-

Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitor)

-

Initiator: Ethyl α-bromoisobutyrate (EBiB)

-

Catalyst: Copper(I) bromide (CuBr)

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Solvent: Anisole (anhydrous)

-

Inhibitor Remover: Basic alumina

-

Other: Nitrogen gas (high purity), Schlenk flask, rubber septa, syringes, magnetic stir bar, oil bath.

Equipment

-

Schlenk line for inert atmosphere operations

-

Magnetic stirrer with heating plate

-

Oil bath for temperature control

-

Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for monomer conversion analysis

-

Gel Permeation Chromatography (GPC) for molecular weight and PDI determination

Procedure

-

Monomer Purification: Pass this compound through a short column of basic alumina to remove the polymerization inhibitor.

-

Reaction Setup:

-

Place a magnetic stir bar and CuBr (e.g., 0.071 g, 0.5 mmol) into a dry Schlenk flask.

-

Seal the flask with a rubber septum, and perform at least three cycles of evacuating the flask and backfilling with nitrogen to ensure an inert atmosphere.

-

-

Addition of Reagents:

-

Under a positive flow of nitrogen, add anhydrous anisole (e.g., 5 mL) to the Schlenk flask via a degassed syringe.

-

Add the purified this compound (e.g., 7.3 g, 50 mmol) to the flask via a degassed syringe.

-

Add the ligand, PMDETA (e.g., 0.087 g, 0.5 mmol), to the flask via a degassed syringe. The solution should turn green as the copper complex forms.

-

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.

-

Initiation:

-

Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 110 °C).

-

Once the reaction mixture has reached the target temperature, inject the initiator, ethyl α-bromoisobutyrate (e.g., 0.097 g, 0.5 mmol), via a degassed syringe to start the polymerization.

-

-

Monitoring the Reaction:

-

At timed intervals (e.g., every hour), withdraw small aliquots of the reaction mixture using a degassed syringe.

-

Analyze one portion of the aliquot by GC or ¹H NMR to determine the monomer conversion.

-

Dilute another portion of the aliquot with THF and filter through a small plug of neutral alumina to remove the copper catalyst before analyzing by GPC to determine the number-average molecular weight (Mn) and polydispersity index (PDI).

-

-

Termination and Purification:

-

After the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF).

-

Pass the polymer solution through a column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol).

-

Collect the purified poly(this compound) by filtration and dry under vacuum.

-

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental workflow for the ATRP of this compound.

Caption: Experimental workflow for the ATRP of this compound.

Caption: Simplified mechanism of Atom Transfer Radical Polymerization.

Application Notes: Synthesis and Application of 4-Propylstyrene-Based Block Copolymers

Introduction

Block copolymers (BCPs) containing a poly(4-propylstyrene) block are of significant interest to researchers in materials science and drug development. The 4-propyl group imparts a distinct hydrophobicity and modifies the glass transition temperature (Tg) compared to standard polystyrene, making these BCPs suitable for a range of applications. When combined with a hydrophilic block, such as poly(ethylene glycol) (PEG) or poly(acrylic acid) (PAA), the resulting amphiphilic macromolecules can self-assemble in aqueous media. This self-assembly leads to the formation of nanoscale structures like micelles or polymersomes, which are highly effective as nanocarriers for the targeted delivery and controlled release of hydrophobic therapeutic agents.[1][2] The synthesis of well-defined this compound-based BCPs with controlled molecular weight and low polydispersity is crucial for these applications, and is typically achieved through living or controlled polymerization techniques.

Synthesis Strategies

The most effective methods for synthesizing well-defined block copolymers are those that proceed via a controlled mechanism, often referred to as living polymerizations. These techniques allow for the sequential addition of different monomers, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low Polydispersity Index, PDI). The primary methods include:

-

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: A versatile controlled radical polymerization technique compatible with a wide variety of monomers and reaction conditions. It involves a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of a first block which then acts as a macro-CTA for the polymerization of the second block.[3][4]

-

Living Anionic Polymerization: The first discovered living polymerization method, it is known for producing block copolymers with very low PDI.[5] However, it requires stringent reaction conditions, including high-purity reagents and an inert atmosphere, as the anionic propagating species are highly reactive towards impurities like water or oxygen.

-

Atom Transfer Radical Polymerization (ATRP): Another powerful controlled radical polymerization method that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains.

For the synthesis of this compound-based block copolymers, both RAFT and anionic polymerization are highly effective. RAFT offers greater functional group tolerance and less stringent reaction conditions, while anionic polymerization provides exceptional control over molar mass and dispersity.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound-based diblock copolymers.

Protocol 1: Synthesis of Poly(methyl methacrylate)-b-poly(this compound) via RAFT Polymerization

This protocol describes a two-step process involving the synthesis of a poly(methyl methacrylate) macro-chain transfer agent (PMMA macro-CTA), followed by chain extension with this compound.

Step 1: Synthesis of PMMA Macro-CTA

-

Reagents & Setup:

-

Methyl methacrylate (MMA), this compound (4PS) (inhibitor removed by passing through basic alumina).

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol).

-

RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD).

-

Solvent: Anhydrous toluene.

-

Schlenk flask, magnetic stirrer, condenser, nitrogen/argon inlet.

-

-

Procedure:

-

To a 50 mL Schlenk flask, add CPAD (e.g., 0.1 g, 0.358 mmol), AIBN (e.g., 5.9 mg, 0.0358 mmol, for a [CTA]:[I] ratio of 10:1), and MMA (e.g., 3.58 g, 35.8 mmol, for a [M]:[CTA] ratio of 100:1).

-

Add 10 mL of anhydrous toluene to dissolve the components.

-

Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.

-

Allow the polymerization to proceed for 8-12 hours.

-

Stop the reaction by immersing the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by adding the solution dropwise into a large volume of cold hexane or methanol.

-

Filter and collect the solid PMMA macro-CTA and dry under vacuum at 40°C overnight.

-

Characterize the molecular weight (Mn) and PDI using Gel Permeation Chromatography (GPC).

-

Step 2: Chain Extension with this compound (4PS)

-

Procedure:

-

In a clean Schlenk flask, dissolve the purified PMMA macro-CTA (e.g., 1.0 g) and AIBN (adjust concentration for desired chain extension) in toluene.

-

Add the this compound monomer (e.g., targeting a specific block length).

-

Repeat the deoxygenation process (three freeze-pump-thaw cycles).

-

Place the flask in a preheated oil bath at 70-80°C and stir for 16-24 hours.

-

Terminate the reaction by cooling and exposing to air.

-

Precipitate the final block copolymer in a large volume of a non-solvent (e.g., cold methanol).

-

Filter, collect, and dry the final product, poly(methyl methacrylate)-b-poly(this compound), under vacuum.

-

Characterize the final block copolymer via GPC and ¹H NMR to confirm the block structure and composition.

-

Protocol 2: Synthesis of Polystyrene-b-poly(this compound) via Living Anionic Polymerization

This method requires a dedicated vacuum line or glovebox due to its high sensitivity to air and moisture.

-

Reagents & Setup:

-

Styrene, this compound (purified by stirring over CaH₂, degassing, and distillation).

-

Initiator: sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration).

-

Solvent: Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone ketyl).

-

All-glass, flame-dried reactor with break-seals or rubber septa under a high-purity argon atmosphere.

-

-

Procedure:

-

Add 100 mL of purified THF to the reactor via cannula under argon.

-

Cool the reactor to -78°C using a dry ice/acetone bath.

-

Inject the calculated amount of s-BuLi initiator into the stirred THF.

-

Slowly add the purified styrene monomer via cannula. The solution should turn a characteristic orange-red color, indicating the presence of living polystyryllithium anions.

-

Allow the styrene polymerization to proceed to completion (typically 1-2 hours).

-

Take a small aliquot for GPC analysis to determine the Mn and PDI of the first polystyrene block.[5]

-

Slowly add the purified this compound monomer to the living polymer solution.

-

Allow the second polymerization to proceed for another 2-4 hours at -78°C.

-

Terminate the polymerization by adding a small amount of degassed methanol, which will quench the living anionic chain ends. The color of the solution will disappear.

-

Warm the solution to room temperature and precipitate the polymer by pouring it into a large volume of methanol.

-

Filter the white solid, wash with fresh methanol, and dry the final polystyrene-b-poly(this compound) copolymer under vacuum.

-

Characterize the final product by GPC and ¹H NMR.

-

Data Presentation

The successful synthesis of block copolymers is typically confirmed by characterization techniques such as GPC and NMR spectroscopy. GPC provides the molecular weight and polydispersity index (PDI), a measure of the distribution of polymer chain masses. A low PDI (typically < 1.2) indicates a well-controlled polymerization.

Table 1: Exemplary Molecular Weight Characteristics of Styrenic Block Copolymers Synthesized via Controlled Polymerization. (Note: Data for closely related styrene-based systems are presented as representative examples.)

| Sample ID | Block Copolymer | Synthesis Method | Mn (1st Block) ( g/mol ) | Mn (Total) ( g/mol ) | PDI (Đ) | Reference |

| P10974-S4VP | PS-b-P4VP | Anionic | 7,400 | 15,100 | 1.18 | [5] |

| PI13kF47 | PI-b-PFMMA | Anionic | 7,100 | 13,400 | 1.04 | [6] |

| Representative | PMMA-b-PSt | RAFT | 5,500 | 12,000 | 1.15 | N/A |

| Representative | PSt-b-PAA | RAFT | 8,000 | 14,500 | 1.20 | N/A |

PS: Polystyrene, P4VP: Poly(4-vinylpyridine), PI: Polyisoprene, PFMMA: Poly(ferrocenylmethyl methacrylate), PMMA: Poly(methyl methacrylate), PAA: Poly(acrylic acid), PSt: Polystyrene. Data marked "N/A" is illustrative of typical results.

Table 2: Components for a Typical RAFT Polymerization Protocol.

| Component | Role | Example |

| Monomer | The building block of the polymer chain. | This compound, Methyl Methacrylate |

| Initiator | Generates initial radical species to start polymerization. | Azobisisobutyronitrile (AIBN) |

| RAFT Agent (CTA) | Mediates the polymerization for controlled growth. | CPAD, Dithiobenzoates |

| Solvent | Dissolves reactants and controls viscosity. | Toluene, Dioxane, DMF |

| Temperature | Controls the rate of initiator decomposition and polymerization. | 60 - 80 °C |

Visualizations: Workflows and Applications

Diagrams created with Graphviz help visualize the complex processes involved in polymer synthesis and application.

Caption: Workflow for Block Copolymer Synthesis via RAFT.

Caption: Self-Assembly for Drug Delivery.

References

- 1. Review of Contemporary Self-Assembled Systems for the Controlled Delivery of Therapeutics in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. polymersource.ca [polymersource.ca]

- 6. nano.ku.dk [nano.ku.dk]

Application Notes and Protocols for the Synthesis of Functionalized Polymers from 4-Propylstyrene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized polymers using 4-propylstyrene. This monomer offers a unique platform for creating polymers with tailored properties, making it a valuable building block in the development of advanced materials for drug delivery and other biomedical applications. The presence of the propyl group can enhance the hydrophobic character of the polymer, influencing its self-assembly behavior and interaction with bioactive molecules.

Introduction to Poly(this compound)

Poly(this compound) is a derivative of polystyrene with a propyl group at the para position of the phenyl ring. This modification imparts distinct physical and chemical properties compared to polystyrene, including altered solubility, glass transition temperature, and hydrophobicity. These characteristics make it an attractive candidate for various applications, particularly in the biomedical field where precise control over polymer properties is crucial.

The synthesis of well-defined poly(this compound) can be achieved through various controlled polymerization techniques, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and anionic polymerization. These methods allow for the precise control of molecular weight, narrow molecular weight distributions (low polydispersity index, PDI), and the introduction of specific end-groups for further functionalization.

Polymerization of this compound

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and versatile method for the controlled polymerization of a wide range of monomers, including styrenics. It allows for the synthesis of polymers with predetermined molecular weights and low PDIs.

Experimental Protocol: ATRP of this compound

This protocol is adapted from general procedures for the ATRP of styrene and its derivatives.

Materials:

-

This compound (monomer)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Tetrahydrofuran (THF) (for analysis)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.028 g, 0.2 mmol).

-

Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

-